Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide
Synthesis of Methyl 1-amino-1-cyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-amino-1-cyclopentanecarboxylate is a cyclic, non-proteinogenic alpha-amino acid ester of significant interest in medicinal chemistry and drug development. Its conformationally constrained cyclopentyl scaffold provides a unique structural motif for designing peptidomimetics, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 1-amino-1-cyclopentanecarboxylate, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development in this area. The synthesis of this compound and its parent amino acid, 1-amino-1-cyclopentanecarboxylic acid (also known as cycloleucine), is well-established through several classical and modern organic chemistry reactions.[1][2][3] This guide will focus on three principal synthetic strategies: direct esterification of 1-amino-1-cyclopentanecarboxylic acid, the Strecker synthesis starting from cyclopentanone, and the Bucherer-Bergs synthesis, also commencing with cyclopentanone.
Synthetic Routes
The synthesis of Methyl 1-amino-1-cyclopentanecarboxylate can be approached through several distinct pathways. The most direct method involves the esterification of the commercially available 1-amino-1-cyclopentanecarboxylic acid. Alternatively, the classic Strecker and Bucherer-Bergs syntheses provide robust methods for constructing the core amino acid structure from the simple precursor, cyclopentanone.[4][5][6]
Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid
The most straightforward approach to obtaining Methyl 1-amino-1-cyclopentanecarboxylate is through the direct esterification of 1-amino-1-cyclopentanecarboxylic acid. This method is efficient and yields the hydrochloride salt of the target compound, which is often a convenient form for storage and subsequent reactions. A common and effective method for this transformation is the use of thionyl chloride in methanol.
Strecker Synthesis
The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[4] In the context of Methyl 1-amino-1-cyclopentanecarboxylate synthesis, cyclopentanone serves as the starting material. The process involves three main steps: the formation of an α-aminonitrile, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is another classical multicomponent reaction for the synthesis of hydantoins from ketones, which can then be hydrolyzed to afford α-amino acids.[5][7] This pathway also commences with cyclopentanone and offers a robust alternative to the Strecker synthesis. The key intermediate in this synthesis is cyclopentane-spiro-5'-hydantoin.
Experimental Protocols
Protocol 1: Direct Esterification of 1-amino-1-cyclopentanecarboxylic acid
This protocol details the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride from its corresponding carboxylic acid.[8]
Materials:
-
1-amino-1-cyclopentanecarboxylic acid
-
Absolute Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous ether
Procedure:
-
To 30 ml of absolute methanol at 0°C, add dropwise with stirring 7.9 ml of freshly distilled thionyl chloride over a period of 30 minutes.
-
After the addition of thionyl chloride is complete, add 12.9 g (0.1 mol) of 1-amino-1-cyclopentanecarboxylic acid in portions over 15 minutes.
-
Heat the resulting suspension with stirring, maintaining the temperature at 75°C for 2.5 hours after the reaction suspension has dissolved.
-
Remove the methanol under reduced pressure to obtain an off-white crystalline mass.
-
Triturate the crystalline mass with anhydrous ether to yield the final product.
Protocol 2: Strecker Synthesis of 1-aminocyclopentane-1-carbonitrile
This protocol describes the first step of the Strecker synthesis, starting from cyclopentanone.[9]
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
20% Aqueous ammonia (NH₄OH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
Add a solution containing 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.
-
Extract the mixture several times with dichloromethane.
-
Dry the combined organic extracts over sodium sulfate and concentrate under vacuum to yield 1-aminocyclopentane-1-carbonitrile as an oil.
Protocol 3: Bucherer-Bergs Synthesis of Cyclopentane-spiro-5'-hydantoin
This protocol provides a general procedure for the Bucherer-Bergs reaction, which can be adapted for cyclopentanone.[7]
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol or Water
Procedure:
-
Combine cyclopentanone, potassium cyanide (or sodium cyanide), and ammonium carbonate in a molar ratio of approximately 1:2:2 in a suitable solvent such as water or ethanol.[7]
-
Heat the mixture under reflux at a temperature of 80-100°C.
-
Maintain the pH of the reaction mixture between 8 and 9.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid (HCl) to precipitate the hydantoin product.
-
Collect the precipitate by filtration and purify by recrystallization, typically from an ethanol/water mixture.
Protocol 4: Hydrolysis of Intermediates to 1-amino-1-cyclopentanecarboxylic acid
Both the α-aminonitrile from the Strecker synthesis and the hydantoin from the Bucherer-Bergs synthesis can be hydrolyzed to the desired amino acid.
From 1-aminocyclopentane-1-carbonitrile (Strecker intermediate):
-
The aminonitrile can be hydrolyzed under either acidic or basic conditions to yield 1-amino-1-cyclopentanecarboxylic acid.[4] A common method involves heating the aminonitrile with a strong acid such as hydrochloric acid.
From Cyclopentane-spiro-5'-hydantoin (Bucherer-Bergs intermediate):
-
The hydantoin can be ring-opened to produce the N-carbamoyl amino acid, which is then converted to the amino acid by treatment with acid or suitable enzymes.[7]
Protocol 5: Esterification of 1-amino-1-cyclopentanecarboxylic acid
This step is identical to Protocol 1 and is the final step in both the Strecker and Bucherer-Bergs synthetic routes to obtain the target methyl ester.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of Methyl 1-amino-1-cyclopentanecarboxylate and its intermediates.
Table 1: Direct Esterification
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-amino-1-cyclopentanecarboxylic acid | Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Table 2: Strecker Synthesis
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | 1-aminocyclopentane-1-carbonitrile | NaCN, NH₄Cl, NH₄OH | 60 | 1.5 | Not Reported | [9] |
| 2 | 1-aminocyclopentane-1-carbonitrile | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |
| 3 | 1-amino-1-cyclopentanecarboxylic acid | Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Table 3: Bucherer-Bergs Synthesis
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | Cyclopentane-spiro-5'-hydantoin | KCN, (NH₄)₂CO₃ | 80-100 | - | Not Reported | [7] |
| 2 | Cyclopentane-spiro-5'-hydantoin | 1-amino-1-cyclopentanecarboxylic acid | Acid or Base | Heat | - | Not Reported | |
| 3 | 1-amino-1-cyclopentanecarboxylic acid | Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride | SOCl₂, MeOH | 75 | 2.5 | 90 | [8] |
Spectroscopic Data
Methyl 1-amino-1-cyclopentanecarboxylate Hydrochloride [8]
-
Melting Point: 205-207 °C
-
IR (KBr): 1740 cm⁻¹ (C=O)
-
¹H NMR (D₂O): δ 3.95 (s, 3H), 2.83 - 1.66 (m, 8H)
Methyl 1-amino-1-cyclopentanecarboxylate (Free Base)
-
¹H NMR: Spectroscopic data is available for the free base.[10]
-
¹³C NMR: Spectroscopic data is available for the free base.[10]
-
IR: Spectroscopic data is available for the free base.[10]
-
Mass Spectrum: Spectroscopic data is available for the free base.[10]
References
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid, 1-amino- [webbook.nist.gov]
- 3. 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid | C12H21NO4 | CID 67238652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Cyclopentanone synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 9. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
